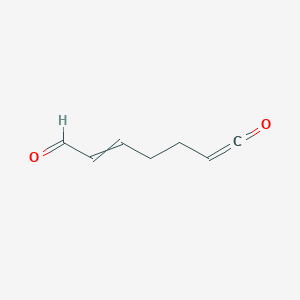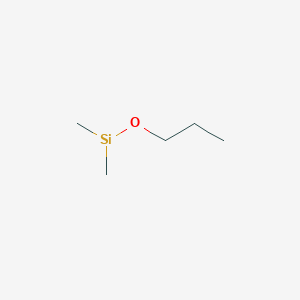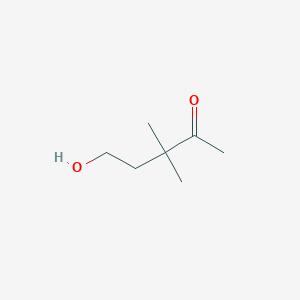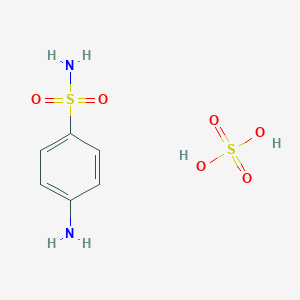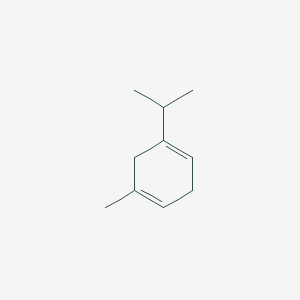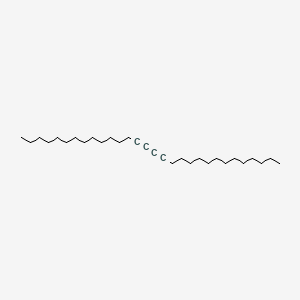
Triaconta-14,16-diyne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triaconta-14,16-diyne is a chemical compound characterized by the presence of two triple bonds located at the 14th and 16th positions of a 30-carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-diynes, including Triaconta-14,16-diyne, can be achieved through several methodologies. One common method involves the homocoupling of terminal acetylenes using copper salts as catalysts. This reaction can be performed under solvent-free conditions and is often facilitated by microwave irradiation . Another approach involves the use of alkynyl halides, alkynyl Grignard reagents, or alkynylboronates as starting materials .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of environmentally friendly methodologies, such as solvent-free reactions and the use of air as an oxidant, is increasingly being adopted to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions: Triaconta-14,16-diyne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones or carboxylic acids.
Reduction: Reduction reactions can convert the triple bonds into double or single bonds, forming alkenes or alkanes.
Substitution: Substitution reactions can introduce different functional groups at the triple bond positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and ozone (O₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Halogenation can be achieved using halogens like bromine (Br₂) or chlorine (Cl₂).
Major Products:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Triaconta-14,16-diyne has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the construction of complex molecular architectures.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, such as conductive polymers and nanomaterials.
Mechanism of Action
The mechanism of action of Triaconta-14,16-diyne involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may exert its effects by modulating the activity of enzymes or receptors involved in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Diynes: Other 1,3-diynes with different carbon chain lengths or substitution patterns.
Uniqueness: Triaconta-14,16-diyne is unique due to its specific carbon chain length and the position of its triple bonds.
Properties
CAS No. |
64034-01-1 |
|---|---|
Molecular Formula |
C30H54 |
Molecular Weight |
414.7 g/mol |
IUPAC Name |
triaconta-14,16-diyne |
InChI |
InChI=1S/C30H54/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-26H2,1-2H3 |
InChI Key |
UHCCNDFYCPADOX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC#CC#CCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


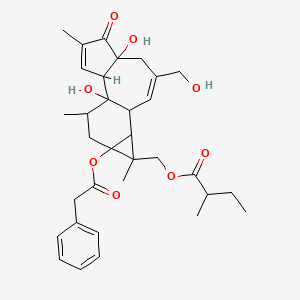
![1-{[1,3-Bis(octyloxy)propan-2-YL]oxy}octane](/img/structure/B14483910.png)
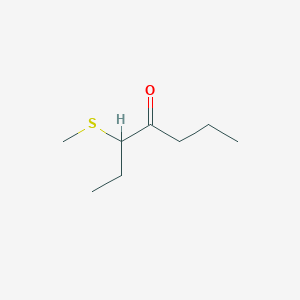

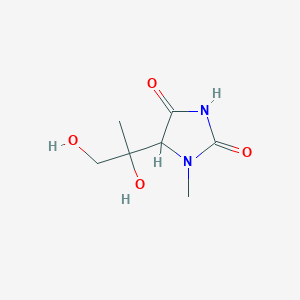
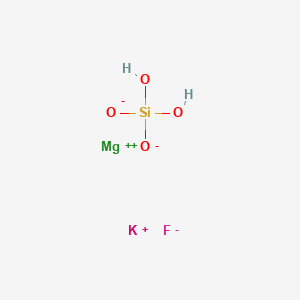
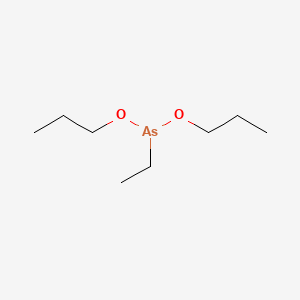

![1,1'-{Oxybis[(12-oxododecane-12,1-diyl)oxy]}bis(2-diazonio-3,3,3-trifluoroprop-1-en-1-olate)](/img/structure/B14483958.png)
